molecular formula C16H17NO B082985 N,N-Dibenzylacetamide CAS No. 10479-30-8

N,N-Dibenzylacetamide

Cat. No.: B082985
CAS No.: 10479-30-8
M. Wt: 239.31 g/mol
InChI Key: JJGMIJNIKHHXHK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on N,N-Dibenzylacetamide

Early research involving this compound focused on its fundamental synthesis and characterization. One of the common methods for its preparation involves the reaction of dibenzylamine (B1670424) with acetic anhydride (B1165640). grafiati.comrsc.org Another established method is the acylation of dibenzylamine with chloroacetyl chloride. smolecule.com Initial studies primarily utilized it as a chemical intermediate. For instance, a 1992 study in the Canadian Journal of Chemistry detailed the use of this compound in a multi-step synthesis to produce 5,7-diaminoimidazo[4,5-b]pyridine ribosides, which are isosteres of biologically significant adenosine (B11128) receptor agonists. [2 from initial search] In this context, the compound served as a key reagent to construct the desired heterocyclic core. [2 from initial search]

Over the decades, the focus of research has evolved from simple synthesis and characterization to more complex applications. Investigations into the compound's reactivity and physical properties became more prominent. For example, nuclear magnetic resonance (NMR) studies were conducted to understand the restricted internal rotation around the central carbon-nitrogen bond, a characteristic feature of amides. [10 from initial search] More recently, research has shifted towards leveraging this compound in advanced catalytic processes. A notable example is its use as a substrate in palladium-catalyzed reactions to synthesize arylglyoxylic amides, demonstrating its utility in modern synthetic methodologies that form carbon-nitrogen bonds. [18 from initial search, 22 from initial search] This evolution highlights a transition from using the compound as a simple building block to exploring its reactivity in sophisticated, metal-catalyzed transformations.

Contemporary Research Significance and Rationale for this compound Studies

The current research interest in this compound is driven by its utility in organic synthesis and its connection to pharmacologically relevant molecules. Its derivatives are being actively investigated for potential therapeutic applications, providing a strong rationale for continued study.

Synthetic Utility: this compound serves as a valuable precursor and substrate in various organic reactions. The benzyl (B1604629) groups can function as protecting groups, which can be removed under specific conditions, or they can influence the steric and electronic environment of the amide, affecting its reactivity. A significant area of contemporary research is its application in transition-metal-catalyzed reactions. In 2018, researchers reported a palladium-catalyzed method for the synthesis of arylglyoxylic amides from arylglyoxylates and various N,N-dialkylamides, including this compound. [18 from initial search, 22 from initial search] This reaction demonstrates the ability of the amide to serve as an amino surrogate. [18 from initial search, 22 from initial search] Furthermore, derivatives such as 2-azido-N,N-dibenzylacetamides have been used to synthesize nitrogen-containing heterocycles like imidazolinones through iron-catalyzed intramolecular C-H bond amination. [15 from initial search]

Table 1: Application of N,N-Dialkylacetamides in Palladium-Catalyzed Synthesis of Arylglyoxylic Amides

N,N-Dialkylacetamide SubstrateYield (%)Key ObservationReference
N,N-Diethylacetamide59-69Serves as an effective amino surrogate. nih.govmdpi.com (Initial Search)
N,N-Diisopropylacetamide59-69Increased steric bulk does not significantly hinder the reaction. nih.govmdpi.com (Initial Search)
This compound57-69Demonstrates that bulky benzyl groups are well-tolerated. nih.govmdpi.com (Initial Search)
N-Acetyl-pyrrolidine71-79Cyclic acetamides are viable substrates, often providing good yields. nih.govmdpi.com (Initial Search)

Scaffold for Medicinal Chemistry: The N-benzylacetamide framework is a key feature in molecules with demonstrated biological activity. Research has shown that derivatives of N-benzyl-2-acetamidoacetamides are potent anticonvulsants. nih.gov A 1996 study published in the Journal of Medicinal Chemistry detailed the synthesis of N-benzyl-2-acetamidopropionamide derivatives, finding that certain substitutions led to highly potent anticonvulsant activity in both mouse and rat models, with efficacy comparable to the established drug phenytoin. nih.gov This provides a strong rationale for synthesizing and evaluating new analogues based on the this compound scaffold for the discovery of novel antiepileptic agents. mdpi.comnih.govtbzmed.ac.ir Additionally, the metabolism of the drug benznidazole, used to treat Chagas disease, is an active area of research. wikipedia.orgnih.govnih.govmdpi.com Understanding the biotransformation of benznidazole, which produces various metabolites, is crucial for improving treatment and managing adverse reactions. nih.gov

Overview of Key Academic Disciplines Engaged in this compound Research

The study of this compound is inherently interdisciplinary, involving contributions from several key areas of chemistry and related sciences. [21 from initial search]

Organic and Synthetic Chemistry: This is the most prominent field, focusing on the development of efficient synthesis methods for this compound and its derivatives. rsc.orgrsc.org Organic chemists also explore its reactivity and application as a building block or substrate in larger synthetic schemes, such as in cascade reactions and metal-catalyzed cross-couplings. [6, 18 from initial search, 22 from initial search]

Medicinal Chemistry and Pharmacology: Researchers in these fields investigate the biological potential of molecules derived from the this compound scaffold. nih.gov This includes designing and synthesizing new analogues, followed by in vivo and in vitro testing to evaluate their pharmacological activities, such as anticonvulsant properties. nih.govnih.govtbzmed.ac.ir Pharmacological studies also extend to understanding the metabolic fate of structurally related drugs. nih.gov

Physical and Analytical Chemistry: This discipline contributes to the fundamental understanding of the compound's physicochemical properties. nih.govnih.govresearchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are used to elucidate its structure, conformation, and dynamics. [6, 10 from initial search, 22 from initial search] Analytical methods are also essential for monitoring its formation in reactions and its detection as a metabolite. nih.gov

Catalysis and Materials Science: The use of this compound in reactions catalyzed by transition metals like palladium and iron links its research to the field of catalysis. [14, 15 from initial search, 18 from initial search] The properties of its derivatives, such as the potential for self-assembly imparted by the dibenzyl groups, may also be of interest in materials science. smolecule.com

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound bldpharm.com (Initial Search)
CAS Number10479-30-8 bldpharm.com (Initial Search)
Molecular FormulaC₁₆H₁₇NO bldpharm.com (Initial Search)
Molecular Weight239.32 g/mol bldpharm.com (Initial Search)
Physical FormSolid (Initial Search)
InChI KeyJJGMIJNIKHHXHK-UHFFFAOYSA-N bldpharm.com (Initial Search)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibenzylacetamide
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InChI

InChI=1S/C16H17NO/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JJGMIJNIKHHXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8065088
Record name Acetamide, N,N-bis(phenylmethyl)-
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Molecular Weight

239.31 g/mol
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CAS No.

10479-30-8
Record name N,N-Bis(phenylmethyl)acetamide
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Chemical Reactivity and Mechanistic Investigations of N,n Dibenzylacetamide

Oxidation Reactions and Mechanistic Pathways

N,N-Dibenzylacetamide is susceptible to oxidation, particularly at the acetamide (B32628) group, under controlled conditions. The oxidation pathways are often initiated by the formation of reactive intermediates. Mechanistic studies on analogous compounds, such as N,N-Dimethylacetamide (DMAc), have shown that oxidation can lead to the generation of hemiaminal derivatives. This occurs when the amide is subjected to oxidizing agents, which can generate oxidized products that act as sources for these derivatives.

The mechanism of oxidation for compounds like DMAc, which can serve as a model for this compound, has been found to be a significant factor in impurity formation in chemical processes. researchgate.net For instance, oxidized DMAc has been identified as a source of formaldehyde-related derivatives. rsc.org The process can be initiated by reagents like t-BuOOH at elevated temperatures or under UV light, leading to the formation of oxidized species that can participate in further reactions. rsc.org This suggests that the oxidation of this compound likely proceeds through the formation of an unstable intermediate at the benzylic position, which can then undergo further transformations.

Selective Debenzylation Strategies

The benzyl (B1604629) groups in this compound serve as protecting groups for the nitrogen atom. Their selective removal is a crucial step in many synthetic sequences. Various strategies have been developed to achieve this, broadly categorized into oxidative and enzymatic methods.

Oxidative debenzylation offers a powerful method for cleaving the N-benzyl bond. One effective approach involves the use of alkali metal bromides in the presence of an oxidant. figshare.comnih.govorganic-chemistry.org This method proceeds through the formation of a bromo radical (Br•) under mild conditions. figshare.comnih.govorganic-chemistry.org The reaction mechanism involves the abstraction of a hydrogen atom from the benzyl position by the bromo radical, generating a benzylic radical intermediate. organic-chemistry.org This intermediate is then oxidized and subsequently hydrolyzed to yield the debenzylated amide and benzaldehyde. organic-chemistry.org This transition-metal-free method is noted for its efficiency and high yields. nih.govorganic-chemistry.org

Another modern approach utilizes visible-light-mediated photoredox catalysis. mpg.de In this system, an organic photooxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can be used either stoichiometrically or catalytically to cleave benzyl groups. mpg.de This technique is particularly valuable as it is compatible with a wide range of sensitive functional groups, including azides, alkenes, and alkynes, thereby rendering the benzyl group a temporary protecting group for more complex synthetic strategies. mpg.de

MethodReagentsKey IntermediateConditionsOutcome
Alkali Metal Bromide Oxidation NaBr, OxoneBromo Radical (Br•)Mild, aqueous/organic biphasic systemHigh yields of debenzylated amide
Visible-Light Photocatalysis DDQ, Visible LightSubstrate Radical CationAmbient temperature, continuous flow optionSelective cleavage, compatible with sensitive groups

Biocatalytic methods provide a highly selective alternative for N-debenzylation. Cytochrome P450 enzyme systems, in conjunction with a cofactor like NADPH, are capable of catalyzing the oxidative N-debenzylation of N-benzyl amines and related structures. researchgate.net The mechanism involves an electron transfer from the substrate to the activated P450 enzyme, resulting in the formation of a radical cation intermediate. researchgate.net This is followed by proton expulsion and hydroxylation, which leads to an unstable α-hydroxyamine. This intermediate then fragments to yield the debenzylated product and benzaldehyde. researchgate.net The high specificity of enzymatic reactions allows for debenzylation to occur under exceptionally mild conditions and often with high chemoselectivity, avoiding damage to other sensitive parts of the molecule.

Annulation and Cyclization Reactions

This compound can also be utilized as a building block for the synthesis of more complex molecular architectures, specifically nitrogen-containing heterocycles, through annulation and cyclization reactions.

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. Transition metal-catalyzed intramolecular C-H amination offers an efficient route to construct nitrogen-containing rings. researcher.lifeibs.re.kr In the context of this compound, a palladium catalyst could facilitate the intramolecular amination of a C(sp³)-H bond on one of the benzyl groups. This process would likely proceed through the formation of a palladacycle intermediate. ibs.re.kr The reaction would ultimately form a lactam, a core structure found in many biologically active compounds. ibs.re.kr Such transformations are highly atom-economical and provide direct access to valuable heterocyclic scaffolds from simple precursors.

Beyond C-H amination, this compound can serve as a precursor for various nitrogen-containing heterocycles through cyclodehydration reactions. A classic example is the Bischler-Napieralski reaction, which converts N-phenethylamides into 3,4-dihydroisoquinolines. nih.gov By analogy, a suitably substituted derivative of this compound could undergo an intramolecular electrophilic cyclization onto an aromatic ring. This reaction is typically promoted by a dehydrating agent and a Lewis acid, activating the amide for the ring-closing step. nih.gov This strategy provides a direct pathway to fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. frontiersin.orgmdpi.com

Reaction TypeKey TransformationReagents/CatalystsProduct Class
Intramolecular C-H Amination C(sp³)-H bond converted to C-N bondTransition Metals (e.g., Palladium)Lactams
Bischler-Napieralski Type Intramolecular cyclodehydrationDehydrating Agents (e.g., Tf₂O, POCl₃)Dihydroisoquinolines
Radical-Mediated Cyclization Annulation via radical intermediatesRadical InitiatorsFused N-heterocycles

Electrophilic and Nucleophilic Transformations of the Amide Moiety

The amide moiety of this compound, like other tertiary amides, exhibits characteristic reactivity towards both nucleophiles and electrophiles, primarily centered around the carbonyl group.

Nucleophilic Transformations

The carbonyl carbon of this compound is electrophilic and serves as the primary site for nucleophilic attack. However, its reactivity is significantly tempered by both resonance stabilization and steric hindrance, rendering it less reactive than other carbonyl derivatives like ketones or esters. chemistrysteps.com

One of the fundamental nucleophilic transformations is hydrolysis , which involves the cleavage of the amide bond by water. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. pearson.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of dibenzylamine (B1670424) to yield acetic acid. pearson.com

Base-Catalyzed Hydrolysis : In the presence of a strong base, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. pearson.com This process forms a tetrahedral intermediate which then collapses to expel the dibenzylamide anion, a very poor leaving group. This step is typically the rate-determining step and requires harsh conditions (e.g., heating) to proceed to the carboxylate salt and dibenzylamine. pearson.com

Another significant nucleophilic transformation is reduction . Tertiary amides like this compound are resistant to weak reducing agents such as sodium borohydride (NaBH₄) but can be reduced to the corresponding tertiary amine by powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate coordinates to the aluminum, making the oxygen a good leaving group. A subsequent elimination step, driven by the nitrogen's lone pair, forms an iminium ion, which is then rapidly reduced by another equivalent of hydride to yield N,N-dibenzylethylamine. youtube.com

Table 1: Key Nucleophilic Transformations of this compound

TransformationReagent(s)Product(s)General Conditions
Hydrolysis (Acidic)H₂O, H⁺ (e.g., HCl)Acetic Acid & Dibenzylammonium saltHeat
Hydrolysis (Basic)H₂O, OH⁻ (e.g., NaOH)Acetate salt & DibenzylamineHeat
Reduction1. LiAlH₄ in ether 2. H₂O workupN,N-DibenzylethylamineAnhydrous conditions

Electrophilic Transformations

Direct electrophilic attack on the amide nitrogen of this compound is generally unfavorable. The nitrogen atom's lone pair is delocalized into the carbonyl group due to resonance, reducing its basicity and nucleophilicity. chemistrysteps.com Furthermore, the two bulky benzyl groups sterically shield the nitrogen atom.

The most common electrophilic interaction involves the carbonyl oxygen, which retains lone pairs with significant basicity. As mentioned, protonation of the oxygen under acidic conditions is a key step in activating the amide for nucleophilic attack. pearson.comsolubilityofthings.com While conceptually novel "umpolung" reactions that reverse the polarity of the carbonyl carbon have been developed for some tertiary amides, they require specialized catalytic systems and are not considered a general transformation for this compound. researchgate.netnih.gov

Comparative Reactivity Analysis with Analogous Amide Structures

The reactivity of this compound is best understood by comparing it with other amides, which highlights the profound influence of its N-substituents.

Steric hindrance plays a dominant role in the chemistry of this compound. The two large benzyl groups on the nitrogen atom create a sterically congested environment around the carbonyl center. This bulkiness physically obstructs the optimal trajectory for an incoming nucleophile to attack the electrophilic carbonyl carbon.

Table 2: Influence of Steric Hindrance on Relative Reactivity of Amides

Amide StructureN-SubstituentsSteric Hindrance at CarbonylRelative Rate of Nucleophilic Attack
N,N-DimethylacetamideTwo Methyl groupsLowFastest
N-BenzylacetamideOne Benzyl group, one HydrogenModerateIntermediate
This compoundTwo Benzyl groupsHighSlowest

The stability of the amide bond is largely derived from resonance stabilization, where the nitrogen lone pair delocalizes into the carbonyl π-system (nN → π*C=O). chemistrysteps.commdpi.com This interaction imparts partial double-bond character to the C-N bond, strengthening it and reducing the electrophilicity of the carbonyl carbon.

The electronic nature of the N-substituents directly modulates the extent of this resonance. In this compound, the benzyl groups are connected to the nitrogen via sp³-hybridized carbon atoms. Therefore, they exert their electronic influence primarily through induction rather than resonance. As alkyl-type groups, they are weakly electron-donating. This inductive effect slightly increases the electron density on the nitrogen atom, which can modestly enhance its ability to donate its lone pair into the carbonyl group, thereby maintaining strong resonance stabilization.

This situation contrasts sharply with an anilide, such as N-acetyl-N-phenylaniline (N,N-diphenylacetamide), where the nitrogen is directly attached to phenyl rings. In anilides, the nitrogen lone pair can be delocalized into both the carbonyl group and the aromatic π-system of the phenyl rings. figshare.com This competition diminishes the nN → π*C=O resonance interaction, resulting in a weaker, more reactive C-N amide bond.

Consequently, the robust amide resonance in this compound, coupled with the aforementioned steric protection, contributes to its high hydrolytic stability. The combination of a less electrophilic carbonyl carbon and a strong C-N bond means that significant energy input is required to achieve cleavage, making it more stable towards hydrolysis than analogous anilides.

Table 3: Electronic Effects of N-Substituents on Amide Resonance

Substituent Type (on N)Example Amide AnalogueDominant Electronic EffectEffect on nN → π*C=O ResonanceRelative Hydrolytic Stability
Alkyl (e.g., Methyl)N,N-DimethylacetamideInductive (weakly donating)StrongHigh
BenzylThis compoundInductive (weakly donating)StrongHigh
Aryl (e.g., Phenyl)N,N-DiphenylacetamideResonance (withdrawing from amide bond)Weakened/DestabilizedLower

Derivatization and Structure Activity Relationship Sar Studies of N,n Dibenzylacetamide

Rational Design and Synthesis of Novel N,N-Dibenzylacetamide Derivatives

Systematic Modifications at the α-Carbon Position

A key area of investigation has been the systematic modification of the α-carbon position of the acetamide (B32628) moiety. This position is critical as substituents introduced here can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

One study on related α-substituted acetamido-N-benzylacetamide derivatives explored a library of 35 compounds to evaluate their anticonvulsant activity. researchgate.net The modifications at the α-carbon were a primary focus, and the study revealed that these substitutions play a crucial role in the observed biological activity. researchgate.net Based on their quantitative structure-activity relationship (QSAR) model, two new amido ketone compounds, (R,S)-2-acetamido-5-phenyl-3-pentanone and cis/trans-(R,S)-2-acetamido-5-phenyl-4-penten-3-one, were synthesized and demonstrated significant anticonvulsant activity. researchgate.net This highlights the potential of α-carbon modifications in designing new, potent derivatives.

Incorporation of Diverse Functional Groups for Property Modulation

The incorporation of a wide array of functional groups onto the this compound scaffold is a key strategy for modulating its physicochemical and pharmacological properties. The selection of these functional groups is often guided by the desire to enhance target affinity, improve pharmacokinetic profiles, or introduce new biological activities.

For instance, in the synthesis of novel diphenylamine (B1679370) derivatives, which share structural similarities with this compound, researchers have introduced various aromatic aldehydes to create a series of new compounds. nih.gov This was achieved by first creating a hydrazino intermediate from 2-chloro-N,N-diphenylacetamide, which was then reacted with different aldehydes. nih.gov This approach demonstrates how diverse functional groups can be incorporated to generate a library of derivatives for biological screening. The goal of such derivatization is often to explore new chemical space and identify compounds with improved antimicrobial or other therapeutic activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Selection of Molecular Descriptors and Statistical Model Validation

The development of a robust QSAR model begins with the careful selection of molecular descriptors that encode the structural features of the molecules. These descriptors can be topological, electronic, physicochemical, or structural in nature. researchgate.net In a study of N-benzylacetamide and 3-(phenylamino)propanamide derivatives with anticonvulsant properties, molecular descriptors were calculated using quantum chemical and molecular modeling methods. woarjournals.org

The statistical validity of the resulting QSAR model is paramount. Internal validation techniques such as leave-one-out cross-validation and y-scrambling tests are employed to assess the model's robustness and predictive power. woarjournals.org External validation, using a separate test set of compounds, is also crucial to ensure the model's generalizability. woarjournals.org A high correlation coefficient (R) indicates a strong relationship between the descriptors and the biological activity. For example, one model achieved a correlation coefficient of 0.92, explaining 92% of the variance in the anticonvulsant activity of the studied compounds. woarjournals.org

Table 1: Key Molecular Descriptors in Anticonvulsant Activity

Descriptor Description Importance
Kier2 A topological descriptor related to molecular shape and flexibility. A significant contributor to the anticonvulsant activity in the studied N-benzylacetamide derivatives. woarjournals.org
RDF50s A Radial Distribution Function descriptor encoding information about interatomic distances. Found to be a key parameter in the QSAR model for anticonvulsant activity. woarjournals.org
AATS4i An autocorrelation descriptor related to atomic properties. Identified as an important descriptor influencing the biological activity. woarjournals.org

Predictive Modeling for Enhanced Pharmacological Activities

A well-validated QSAR model serves as a powerful predictive tool for the in silico design of new compounds with potentially enhanced pharmacological activities. woarjournals.org By analyzing the developed QSAR equation, researchers can identify which structural features are positively or negatively correlated with the desired biological effect.

For example, a QSAR study on α-substituted acetamido-N-benzylacetamide derivatives led to a predictive model that guided the synthesis of novel compounds. researchgate.net The model indicated that specific combinations of properties such as mean Wiener index (Wmean), partial charge on certain atoms, and lipophilicity (ClogP) were influential in determining anticonvulsant activity. researchgate.net This predictive capability allows for the prioritization of synthetic targets, saving time and resources in the drug discovery process.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as an this compound derivative, and its biological target at the molecular level.

In the design of novel phenylacetamide derivatives as potential antidepressant agents, molecular docking was used to study the interaction of designed molecules with their target. nih.gov This allowed for the visualization of how modifications, such as replacing a pyridine (B92270) ring with a benzene (B151609) ring, could influence π–π stacking interactions. nih.gov Similarly, for this compound derivatives, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a target protein. This information is invaluable for the rational design of more potent and selective inhibitors.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(R,S)-2-acetamido-5-phenyl-3-pentanone
cis/trans-(R,S)-2-acetamido-5-phenyl-4-penten-3-one
2-chloro-N,N-diphenylacetamide
N-benzylacetamide
3-(phenylamino)propanamide

Assessment of Binding Affinities to Specific Enzymes and Receptors

The this compound scaffold has served as a foundational structure for the development of various derivatives with affinities for a range of biological targets. Research has focused on modifying this core to enhance binding to specific enzymes and receptors, leading to the identification of potent and selective ligands.

One area of investigation has been the development of ligands for sigma (σ) receptors. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related to this compound, were synthesized and evaluated for their affinity at σ1 and σ2 receptors. The parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated a high affinity and selectivity for σ1 receptors, with a Ki value of 3.90 nM for σ1 and 240 nM for σ2 receptors nih.gov. Substitutions on the phenylacetamide aromatic ring were found to significantly influence binding. For instance, 3-substituted analogs generally showed higher affinity for both receptor subtypes compared to their 2- and 4-substituted counterparts nih.gov. Halogen substitutions tended to increase affinity for σ2 receptors while maintaining σ1 affinity nih.gov. The 2-fluoro-substituted analog was particularly notable for its high selectivity for σ1 receptors, with a Ki of 3.56 nM for σ1 and 667 nM for σ2 nih.gov.

Another significant target for this compound-related structures is the 18 kDa translocator protein (TSPO), which is overexpressed in regions of neuroinflammation. A study on novel N,N-disubstituted pyrazolopyrimidine acetamides revealed ligands with picomolar to nanomolar affinity for TSPO mdpi.com. For example, the compound 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) exhibited a remarkably high affinity with a Ki of 60 pM mdpi.com. The structure-activity relationship in this series indicated that the nature of the N-substituents on the acetamide moiety is crucial. Shortening the N,N-dialkyl substituents was detrimental to TSPO binding, whereas the introduction of an N-substituted aromatic group, as in GMA 15, was highly favorable mdpi.com.

The following table summarizes the binding affinities of selected this compound derivatives for their respective targets.

CompoundTargetBinding Affinity (Ki)
N-(1-benzylpiperidin-4-yl)phenylacetamideσ1 Receptor3.90 nM nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamideσ2 Receptor240 nM nih.gov
2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamideσ1 Receptor3.56 nM nih.gov
2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamideσ2 Receptor667 nM nih.gov
GMA 15TSPO60 pM mdpi.com
GMA 13 (N,N-dipropargyl acetamide derivative)TSPO0.90 nM mdpi.com
GMA 10 (N,N-dipropyl acetamide derivative)TSPO0.18 nM mdpi.com

Elucidation of Key Intermolecular Interactions at the Binding Site

Molecular docking and computational studies have been instrumental in elucidating the key intermolecular interactions between this compound derivatives and their biological targets. These interactions are fundamental to the observed binding affinities and biological activities.

For derivatives targeting the translocator protein (TSPO), docking studies have revealed the importance of hydrogen bonds and hydrophobic interactions. For instance, the high-affinity ligand GMA 15 is thought to form more hydrogen bonds compared to standard reference compounds mdpi.com. The presence of an aromatic moiety on the nitrogen of the acetamide group may facilitate favorable hydrophobic π–π interactions with tryptophan residues within the TSPO binding pocket mdpi.com. Conversely, replacing the N-aromatic substituent with an N-benzyl group led to a decrease in affinity, suggesting potential unfavorable steric clashes within a lipophilic binding pocket of the protein mdpi.com.

In the context of anticonvulsant agents derived from α-substituted acetamido-N-benzylacetamides, molecular docking studies have been used to understand their interaction with enzymes like GABA aminotransferase (GABA-AT). These studies have shown that potent derivatives can achieve better binding scores than some commercially available drugs researchgate.net. The interactions often involve hydrogen bonds with key amino acid residues such as Lys203, Pro347, and Arg430 researchgate.net. The most potent compounds from quantitative structure-activity relationship (QSAR) studies have also been shown to have the highest binding affinities in docking simulations, reinforcing the correlation between specific intermolecular interactions and biological activity researchgate.net.

The primary types of intermolecular interactions observed for this compound derivatives at their binding sites include:

Hydrogen Bonds: These are crucial for anchoring the ligand within the active site. For example, the amide carbonyl oxygen can act as a hydrogen bond acceptor mdpi.comnih.gov.

Hydrophobic Interactions: The benzyl (B1604629) groups and other aromatic moieties can engage in hydrophobic interactions with nonpolar residues of the protein, contributing significantly to binding affinity mdpi.com.

π–π Stacking: Aromatic rings in the ligand can stack with aromatic residues like tryptophan or phenylalanine in the binding site, providing additional stability to the ligand-receptor complex mdpi.com.

Steric Interactions: The size and shape of the substituents on the this compound scaffold must be complementary to the binding pocket to avoid steric hindrance, which can negatively impact affinity mdpi.com.

Conformational Analysis and its Correlation with Biological Performance

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. The flexibility of the molecule, particularly the rotation around the amide bond and the orientation of the benzyl groups, allows it to adopt various conformations, only some of which may be biologically active.

Amides, including this compound, can exist as a mixture of cis (E) and trans (Z) rotamers due to the partial double-bond character of the C-N bond, which restricts rotation scielo.br. The energy barrier for this rotation is significant, often leading to the presence of distinct conformers in solution at room temperature. NMR spectroscopy is a powerful tool for studying this rotational equilibrium scielo.br. For the related N-benzyl-N-(furan-2-ylmethyl)acetamide, both 1D and 2D NMR techniques have confirmed the presence of a hindered cis-trans rotational equilibrium in solution scielo.br.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformations and predict their relative stabilities scielo.br. For N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations predicted the existence of multiple stable conformations (both Z and E isomers), and the calculated NMR parameters for the most abundant conformers were in good agreement with experimental data scielo.br.

The correlation between a specific conformation and biological performance is a key aspect of drug design. It is hypothesized that for a molecule to be active, it must adopt a specific "bioactive conformation" that allows it to bind effectively to its target receptor or enzyme. For a series of anticonvulsant α-substituted acetamido-N-benzylacetamide derivatives, it has been suggested that the biological equivalence of different terminal substituents (e.g., -N(H)CH2Ph, -CH2CH2Ph) might be due to their ability to attain a similar bioactive conformation researchgate.net. The stereochemistry at the α-carbon has also been shown to be crucial, indicating that the precise spatial arrangement of atoms is critical for the molecular-scale interactions that mediate anticonvulsant activity researchgate.net.

Therefore, understanding the conformational landscape of this compound derivatives is essential for rational drug design. By identifying the preferred conformations and correlating them with biological activity, it becomes possible to design new molecules that are pre-organized into the bioactive conformation, potentially leading to enhanced potency and selectivity nih.gov.

Structure-Based Drug Design Approaches Utilizing this compound Scaffolds

The this compound scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme, making them valuable starting points for drug discovery unife.it. Structure-based drug design approaches leverage the structural information of the target protein to design and optimize ligands based on scaffolds like this compound.

One of the primary tools in structure-based design is pharmacophore modeling . A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target dovepress.com. By analyzing the known active ligands for a target, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are likely to be active. For this compound derivatives, a pharmacophore model would typically include features such as aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers, all arranged in a specific three-dimensional geometry researchgate.netmdpi.com.

Molecular docking is another critical component of structure-based design. This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex researchgate.netorientjchem.org. By docking derivatives of this compound into the active site of a target protein, researchers can visualize the binding mode, predict binding affinity, and identify opportunities for structural modifications to improve interactions researchgate.netrsc.org. For example, if a docking study reveals an empty hydrophobic pocket near one of the benzyl groups, a medicinal chemist might synthesize a new derivative with a lipophilic substituent at that position to enhance binding.

The this compound scaffold can also be used in strategies like scaffold hopping , where the core structure is replaced with a different chemical moiety that maintains a similar spatial arrangement of the key interacting groups nih.gov. This can lead to the discovery of novel chemotypes with improved properties, such as better metabolic stability or fewer off-target effects.

By combining these computational approaches with synthetic chemistry and biological testing, the this compound scaffold can be systematically modified to develop potent and selective drug candidates. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery rsc.orgresearchgate.net.

Table of Compound Names

Abbreviation/NumberFull Chemical Name
GMA 152-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide
GABAGamma-aminobutyric acid
GABA-ATGABA aminotransferase
TSPOTranslocator protein

Biological and Pharmacological Research of N,n Dibenzylacetamide and Its Derivatives

Anticonvulsant Properties and Neuropharmacological Studies

Based on a comprehensive review of publicly available scientific literature, there is no research specifically investigating the anticonvulsant properties or neuropharmacological effects of N,N-Dibenzylacetamide.

In Vivo Efficacy Assessment in Seizure Models

No studies were found that assessed the in vivo efficacy of this compound in established seizure models, such as the maximal electroshock seizure (MES) test or pentylenetetrazole (PTZ)-induced seizure models.

Investigation of Mechanisms Involving GABA-AT Modulation

There is no available research on the mechanism of action of this compound, specifically concerning its potential modulation of γ-aminobutyric acid aminotransferase (GABA-AT) or other related pathways in the GABAergic system.

Comparative Efficacy with Clinically Approved Anticonvulsants

Due to the absence of primary research on the anticonvulsant activity of this compound, no data exists comparing its efficacy to clinically approved anticonvulsant drugs.

Role as a Metabolite in Disease Treatment

Current metabolic profiling studies of relevant drugs, such as benznidazole, have not identified this compound as a metabolite.

Metabolic Profiling and Identification within Drug Pathways (e.g., Benznidazole)

Studies on the metabolism of the anti-parasitic drug benznidazole have identified various metabolites. However, this compound is not among the reported metabolites of benznidazole in human plasma or urine nih.govnih.govplos.org. The identified major metabolite is N-benzylacetamide, a structurally different compound with a single benzyl (B1604629) group nih.gov.

Pharmacological Implications for Drug Safety and Efficacy in Specific Patient Populations

As this compound has not been identified as a metabolite of benznidazole or other drugs in the available literature, there are no studies on its pharmacological implications for drug safety and efficacy in any patient population. Research in this area has focused on other benznidazole metabolites and their potential association with treatment outcomes and adverse events nih.gov.

In Vitro and In Vivo Pharmacokinetic and Pharmacodynamic Characterization of Derivatives

Further research is required to elucidate the potential biological and pharmacological properties of this compound and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dibenzylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of N,N-Dibenzylacetamide in solution. Through the analysis of one- and two-dimensional spectra, a complete map of proton and carbon environments and their connectivities can be established.

The ¹H and ¹³C NMR spectra of this compound are dictated by its molecular structure, which consists of an acetyl group and two benzyl (B1604629) substituents attached to a central nitrogen atom. Due to restricted rotation around the amide C-N bond at room temperature, the two benzyl groups are chemically non-equivalent. This non-equivalence results in a more complex spectrum than might be anticipated, with distinct signals for each benzyl moiety.

Proton (¹H) NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) in the range of 2.1-2.3 ppm. The benzylic methylene (B1212753) protons (NCH₂) of the two non-equivalent benzyl groups would appear as two distinct singlets, typically in the 4.5-4.7 ppm region. The aromatic protons of the phenyl rings will resonate in the 7.2-7.5 ppm range, likely as complex multiplets due to overlapping signals from both rings.

Carbon-13 (¹³C) NMR: The ¹³C spectrum will show a signal for the acetyl methyl carbon around 21-22 ppm and a downfield signal for the carbonyl carbon (C=O) in the range of 170-171 ppm compoundchem.comwisc.edu. The non-equivalent benzylic methylene carbons (NCH₂) are expected to appear as two separate signals between 50 and 55 ppm. The aromatic carbons will produce a series of signals between approximately 127 and 138 ppm, with distinct peaks for the ipso, ortho, meta, and para carbons of each of the two different phenyl rings.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Acetyl (CH₃)~2.2~21.5Singlet
Carbonyl (C=O)-~170.5Quaternary carbon, typically a weaker signal
Benzylic (NCH₂)~4.6 and ~4.7~51 and ~53Two distinct signals due to restricted C-N bond rotation
Aromatic (C₆H₅)~7.2 - 7.5~127 - 138Complex multiplet for protons; multiple distinct signals for carbons

Tertiary amides like this compound exhibit restricted rotation about the carbon-nitrogen bond due to the partial double bond character arising from resonance delocalization of the nitrogen lone pair with the carbonyl group. This phenomenon, known as amide rotation, is a dynamic process that can be studied using variable-temperature (VT) NMR spectroscopy nih.gov.

At low temperatures, the rotation is slow on the NMR timescale, and the two benzyl groups are in distinct chemical environments. This results in separate signals for the corresponding benzylic (NCH₂) protons and carbons, as well as for the aromatic rings. As the temperature is increased, the rate of rotation around the C-N bond accelerates. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals for a given pair of nuclei (e.g., the two NCH₂ proton singlets) broaden and merge into a single, broad peak. Above this temperature, the rotation is fast on the NMR timescale, and the two benzyl groups become effectively equivalent, leading to a single, sharp signal for the NCH₂ protons and a simplified set of signals for the aromatic carbons and protons.

By analyzing the line shapes of the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated. For similar N,N-disubstituted amides, these barriers are typically in the range of 50 to 90 kJ/mol researchgate.net. This analysis provides crucial information about the molecule's conformational flexibility and the stability of its ground-state geometry nih.govrsc.org.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the structural connectivity of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships, typically over two to three bonds sdsu.edu. For this compound, COSY spectra would show correlations between the ortho, meta, and para protons within each aromatic ring, helping to trace the connectivity of the spin systems in the phenyl groups. However, no cross-peaks would be expected between the acetyl methyl protons or the benzylic methylene protons and other protons, as they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling) youtube.com. An HSQC spectrum would definitively link each proton signal to its attached carbon. For instance, it would show a cross-peak connecting the acetyl proton signal (~2.2 ppm) to the acetyl carbon signal (~21.5 ppm), and connect the benzylic proton signals (~4.6, ~4.7 ppm) to their respective benzylic carbon signals (~51, ~53 ppm). It would also correlate the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J) sphinxsai.comlibretexts.org. This is particularly useful for identifying connections across quaternary carbons (like the carbonyl carbon) and for linking different functional groups nih.gov. Key expected HMBC correlations for this compound would include:

A correlation from the acetyl methyl protons (CH₃) to the carbonyl carbon (C=O).

Correlations from the benzylic methylene protons (NCH₂) to the carbonyl carbon (C=O).

Correlations from the benzylic methylene protons (NCH₂) to the ipso and ortho carbons of their respective phenyl rings.

Together, these 2D NMR techniques provide a comprehensive and definitive confirmation of the molecular structure of this compound emerypharma.com.

Infrared (IR) and Raman Spectroscopy Investigations

The IR and Raman spectra are characterized by absorption bands corresponding to specific vibrational modes. For this compound, the key functional groups give rise to characteristic peaks.

Amide I Band (C=O Stretch): The most intense and characteristic band in the IR spectrum of an amide is the amide I band, which is primarily due to the C=O stretching vibration nih.gov. For a tertiary amide like this compound, this band is expected in the region of 1630-1680 cm⁻¹ spcmc.ac.inspectroscopyonline.com. Its position is sensitive to the electronic environment but is not affected by hydrogen bonding, which is absent in tertiary amides spectroscopyonline.com.

C-N Stretch: The stretching vibration of the tertiary amide C-N bond typically appears in the 1400-1450 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the acetyl methyl and benzylic methylene groups are found just below 3000 cm⁻¹.

Aromatic C=C Bending: Vibrations corresponding to the C=C bonds within the phenyl rings typically appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table 2: Principal Vibrational Mode Assignments for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity Notes
Aromatic C-H Stretch3030 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2970MediumFrom CH₃ and CH₂ groups
Amide I (C=O Stretch)1630 - 1680StrongThe most characteristic amide band researchgate.net
Aromatic C=C Bending1450 - 1600Medium to StrongMultiple bands are expected
C-N Stretch1400 - 1450Medium
C-H Bending (Aliphatic)1350 - 1470Medium

To achieve a more detailed and accurate assignment of the vibrational modes, experimental IR and Raman spectra can be compared with spectra generated from theoretical calculations. Computational methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are widely used to calculate the optimized molecular geometry and vibrational frequencies of molecules aip.orgmdpi.com.

The theoretical calculations provide a full set of vibrational modes and their corresponding frequencies. However, calculated frequencies in the harmonic approximation are often systematically higher than the experimental values. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (often around 0.96) to improve the agreement with the experimental spectrum mdpi.com.

By comparing the scaled theoretical frequencies with the experimental peak positions, a confident assignment can be made for each observed band, including complex vibrations that involve the coupled motion of multiple atoms. This comparative approach helps to resolve ambiguities in spectral interpretation and provides a deeper understanding of the molecule's vibrational dynamics nih.govresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound. Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. The molecular weight of this compound is 239.31 g/mol .

Key predicted fragmentation pathways for this compound include:

Alpha-Cleavage: Fission of the C-N bond adjacent to the carbonyl group is a common pathway for amides. libretexts.org This would lead to the formation of a benzyl cation or a dibenzyliminium ion.

Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the bond between the nitrogen and one of the benzylic carbons, leading to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91. This cation often rearranges to the even more stable tropylium (B1234903) ion and typically represents the base peak in the spectrum of benzyl-containing compounds.

McLafferty Rearrangement is not possible for this compound as it lacks the required gamma-hydrogens.

Formation of Acylium Ion: Cleavage of the N-C(O) bond can generate an acetyl cation (CH₃CO⁺) at m/z 43.

Loss of Ketene (B1206846): The molecular ion could lose a neutral ketene molecule (CH₂=C=O), resulting in an ion corresponding to the dibenzylamine (B1670424) radical cation.

Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound
m/zPredicted Ion StructurePredicted Fragmentation Pathway
239[C₁₆H₁₇NO]⁺•Molecular Ion (M⁺•)
148[C₁₀H₁₄N]⁺Loss of acetyl radical ([M - 43]⁺)
91[C₇H₇]⁺Benzylic cleavage forming the tropylium/benzyl cation
43[C₂H₃O]⁺Formation of the acetyl cation

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise mass of the molecular ion, which in turn allows for the calculation of its elemental composition. For this compound (molecular formula C₁₆H₁₇NO), the theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Molecular Formula: C₁₆H₁₇NO

Theoretical Monoisotopic Mass: 239.131014 Da

This high level of mass accuracy, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to further elucidate the structure of a compound or to identify its metabolites. nih.govnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound at m/z 239) is selected in the first mass analyzer. This selected ion is then passed into a collision cell, where it collides with an inert gas, causing it to fragment. unt.edu The resulting product ions are then analyzed in a second mass analyzer.

This process, known as Collision-Induced Dissociation (CID), provides definitive structural information by establishing direct relationships between precursor and product ions. For this compound, selecting the molecular ion and observing the formation of the m/z 91 product ion would confirm the presence of a benzyl group.

In metabolic studies, MS/MS is invaluable. If this compound were to be metabolized (e.g., through hydroxylation of one of the phenyl rings), the molecular ion of the metabolite would appear at a higher m/z (e.g., 255 for a hydroxylated metabolite). An MS/MS experiment on this m/z 255 precursor ion would yield a fragmentation pattern that could confirm the core structure and help pinpoint the location of the modification.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains two principal chromophores: the amide group and the two benzyl groups.

Benzene (B151609) Ring Transitions: The benzene rings are expected to exhibit characteristic absorptions in the UV region. These arise from π → π* transitions. Typically, benzene shows a strong absorption band (the E2-band) around 204 nm and a weaker, vibrationally-resolved band (the B-band) around 254 nm. In this compound, the presence of the acetamide (B32628) substituent on the benzylic carbon may cause a slight shift in these absorption maxima (a bathochromic or hypsochromic shift). utoronto.ca

Amide Group Transitions: The amide carbonyl group exhibits a weak n → π* transition at a longer wavelength, typically in the range of 210-230 nm, which may be masked by the stronger absorptions from the phenyl rings.

Table 2. Predicted UV-Vis Absorption Data for this compound
Predicted λmax (nm)Electronic TransitionAssociated ChromophoreExpected Intensity
~205-220π → πPhenyl Ring (E2-band)High
~250-265π → πPhenyl Ring (B-band)Low-Medium
~210-230n → π*Amide CarbonylLow (often obscured)

Comprehensive Integration of Spectroscopic Data for Definitive Structural Assignments

The definitive structural elucidation of this compound relies on the synergistic integration of data from multiple spectroscopic techniques. While this article focuses on MS and UV-Vis, a complete characterization would also include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The process for a definitive assignment is as follows:

Elemental Composition: HRMS provides the exact mass, from which the unique molecular formula (C₁₆H₁₇NO) is derived.

Substructure Identification: The MS fragmentation pattern suggests the presence of key substructures. The prominent m/z 91 peak is strong evidence for a benzyl moiety. The loss of 43 mass units points to an acetyl group.

Chromophore Confirmation: UV-Vis spectroscopy confirms the presence of the phenyl groups through their characteristic π → π* absorptions. The absence of strong absorption at wavelengths longer than 300 nm indicates a lack of extended conjugation between the phenyl rings.

Connectivity and Final Assembly: Data from ¹H and ¹³C NMR spectroscopy would be used to determine the precise connectivity of the atoms. For instance, NMR would show the chemical shifts and coupling patterns characteristic of the CH₃ group, the two equivalent CH₂ groups, and the protons on the two equivalent phenyl rings, confirming how the acetyl and benzyl fragments are connected to the central nitrogen atom.

Functional Group Verification: IR spectroscopy would confirm the presence of the amide functional group through its characteristic C=O stretching vibration (typically around 1650 cm⁻¹).

By combining the molecular formula from HRMS, the fragment information from MS, the electronic system information from UV-Vis, and the detailed connectivity from NMR, an unambiguous and definitive structural assignment of this compound can be achieved.

Computational Chemistry and Theoretical Modeling of N,n Dibenzylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to study the electronic structure and properties of molecules with a good balance between accuracy and computational cost. For N,N-Dibenzylacetamide, DFT calculations can predict its geometry, electronic properties, and spectroscopic signatures.

DFT calculations can provide a detailed picture of the electronic structure of this compound. Key aspects that can be investigated include the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. youtube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the adjacent carbonyl oxygen, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group and the phenyl rings, which can act as electron-accepting regions.

Reactivity Indices: Conceptual DFT provides a set of reactivity indices that quantify the global and local reactivity of a molecule. nih.govmdpi.com These indices are derived from the change in energy with respect to the number of electrons and the external potential. nih.gov

A hypothetical set of calculated electronic properties and global reactivity indices for this compound, based on typical DFT calculations, is presented in the interactive table below. These values are illustrative and would be obtained from specific DFT calculations using a chosen functional and basis set.

PropertySymbolHypothetical ValueUnitSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5eVRepresents the electron-donating ability of the molecule. mdpi.com
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.8eVRepresents the electron-accepting ability of the molecule. mdpi.com
HOMO-LUMO GapΔE5.7eVIndicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Ionization PotentialIP6.5eVThe energy required to remove an electron from the molecule. Approximated as -EHOMO.
Electron AffinityEA0.8eVThe energy released when an electron is added to the molecule. Approximated as -ELUMO.
Electronegativityχ3.65eVThe power of an atom or molecule to attract electrons to itself. Calculated as -(EHOMO + ELUMO)/2.
Chemical Hardnessη2.85eVMeasures the resistance to change in electron distribution or charge transfer. Calculated as (ELUMO - EHOMO)/2.
Chemical SoftnessS0.35eV-1The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electrophilicity Indexω2.34eVA measure of the energy lowering of a molecule when it accepts electrons from the environment. Calculated as χ2/(2η). A good electrophile has a high value. mdpi.com
Nucleophilicity IndexN-eVA measure of the electron-donating tendency of a molecule. A good nucleophile has a high value.

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of 1H and 13C nuclei in this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. These calculations provide a theoretical vibrational spectrum (IR and Raman) that corresponds to the normal modes of vibration of the molecule. This information is invaluable for assigning the peaks in experimental spectra to specific functional groups and vibrational motions within the molecule. For instance, the characteristic C=O stretching frequency of the amide group can be accurately predicted.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and dynamic properties.

For this compound, MD simulations can reveal:

Conformational Preferences: The molecule can adopt various conformations due to the rotation around single bonds, particularly the C-N bonds and the bonds connecting the benzyl (B1604629) groups to the nitrogen atom. MD simulations can identify the most stable conformers and the energy barriers between them.

Solvent Effects: By including solvent molecules in the simulation box, MD can model the influence of the solvent on the conformation and dynamics of this compound.

Intermolecular Interactions: MD simulations can be used to study how this compound interacts with other molecules, which is crucial for understanding its behavior in condensed phases.

Theoretical Prediction of Reaction Pathways, Transition States, and Energy Barriers

DFT can be used to map out the potential energy surface for chemical reactions involving this compound. This allows for the theoretical prediction of reaction pathways, the identification of transition states, and the calculation of activation energy barriers. For example, the mechanism of hydrolysis or other chemical transformations of this compound could be investigated. By locating the transition state structures and calculating their energies, one can determine the rate-limiting step of a reaction and gain a deeper understanding of its mechanism. nih.gov

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. While specific QSAR studies on this compound are not prevalent, the principles can be applied. If a series of related compounds with known activities were available, a QSAR model could be developed using molecular descriptors calculated for this compound and its analogs. These descriptors can be derived from DFT calculations and can include electronic, steric, and hydrophobic parameters. Such models can be used to predict the activity of new, untested compounds.

Chemoinformatics and Virtual Screening Methodologies for Compound Library Design

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery or materials science, chemoinformatics tools can be used to design libraries of compounds based on a lead structure like this compound.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If this compound were identified as a hit compound, virtual screening could be used to find other molecules with similar properties or that are predicted to bind to the same target with higher affinity. This is achieved by using computational docking to predict the binding mode and affinity of the molecules in the library to the target's binding site.

Applications of N,n Dibenzylacetamide in Chemical Science and Technology

Medicinal Chemistry Applications (Broader Therapeutic Areas and Drug Design)

The N,N-dibenzylacetamide scaffold, and more broadly, N-substituted acetamides, represent a significant area of interest in medicinal chemistry, particularly in the search for novel anticonvulsant agents. Research has demonstrated that derivatives built upon this structural motif exhibit potent activity in preclinical models of epilepsy.

A key area of investigation has been N-benzyl-2-acetamidoacetamide derivatives. A 1996 study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of N-benzyl-2-acetamidopropionamide derivatives with various heteroatom substituents. nih.gov This research validated the hypothesis that a small, substituted heteroatom moiety near the C(2) position was crucial for high anticonvulsant potency. nih.gov Notably, oxygen-substituted derivatives demonstrated exceptionally high activity in both mouse and rat models, with efficacy comparable to the established antiepileptic drug, phenytoin. nih.gov

Further stereochemical studies revealed that the anticonvulsant activity is highly dependent on the stereoisomer, with the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) showing the principal activity. The effective dose (ED50) for (R)-18 was significantly lower than its (S)-enantiomer, highlighting the specific conformational requirements for interaction with its biological target. nih.gov The protective index (PI), a ratio of neurotoxicity to anticonvulsant efficacy, was found to be greater than 130 for the lead compound in rats, indicating a wide therapeutic window. nih.gov

While this compound itself is not the active pharmaceutical ingredient, its structural elements are integral to the design of these potent molecules. The broader class of N-phenylacetamide derivatives has also been explored, with many compounds showing protection exclusively in the maximal electroshock (MES) seizure model, a test indicative of activity against generalized tonic-clonic seizures. nih.govmdpi.comsemanticscholar.org These findings underscore the value of the acetamide (B32628) core in designing new central nervous system therapeutics.

Beyond epilepsy, the this compound structure appears in the context of complex drug synthesis. For instance, during the process development of BI 1181181 MZ, a clinical candidate and BACE-1 inhibitor for Alzheimer's disease, this compound was formed as a byproduct. acs.org Acetic anhydride (B1165640) was intentionally added during the workup to react with any residual dibenzylamine (B1670424), converting it into this compound to facilitate purification and prevent contamination of the final active pharmaceutical ingredient. acs.org This application, while not therapeutic in itself, demonstrates the compound's relevance in the practical synthesis of complex medicinal agents.

Table 1: Anticonvulsant Activity of Lead Acetamide Derivatives A summary of the median effective dose (ED50) for lead compounds compared to the standard drug Phenytoin in the maximal electroshock (MES) seizure test.

CompoundSpecies/RouteED50 (mg/kg)
(R)-18 Mouse / i.p.4.5 nih.gov
18 (racemic) Mouse / i.p.8.3 nih.gov
18 (racemic) Rat / p.o.3.9 nih.gov
19 Mouse / i.p.17.3 nih.gov
19 *Rat / p.o.19.0 nih.gov
Phenytoin Mouse / i.p.6.5 nih.gov
Phenytoin Rat / p.o.23.0 nih.gov
18 : N-benzyl-2-acetamido-3-methoxypropionamide; 19 : N-benzyl-2-acetamido-3-ethoxypropionamide

Ligand Design in Homogeneous and Heterogeneous Catalysis

While not typically employed as a ligand itself, this compound serves as a crucial benchmark substrate in the development and mechanistic study of advanced catalytic systems, particularly for the deoxygenative reduction of amides. The high stability of the amide bond makes its reduction a challenging transformation, driving the need for potent and selective catalysts.

In the field of homogeneous catalysis, this compound has been used to probe the efficacy of various base-metal catalysts for amide hydrosilylation, an increasingly important alternative to traditional metal hydride reagents. mdpi.comresearchgate.net For example, cobalt-based systems, such as those derived from Co(acac)₂ combined with phosphine (B1218219) ligands like bis[(2-diphenylphosphino)phenyl] ether (DPEphos), have been shown to efficiently catalyze the reduction of this compound to the corresponding amine. mdpi.comresearchgate.netnu.edu.kz The conversion rates and reaction times using this compound as the substrate are key metrics for comparing the activity of different catalyst precursors and ligand combinations. mdpi.comresearchgate.net

Similarly, iron-carbonyl complexes have been utilized for the deoxygenative hydrosilylation of tertiary amides, and mechanistic studies have involved derivatives of this compound. researchgate.net For example, the reaction of N,N-dibenzyl-4-methoxybenzamide with a deuterated silane (B1218182) catalyzed by Fe₃(CO)₁₂ was used to support a proposed mechanism involving an O-silylated N,O-acetal intermediate. researchgate.net Ruthenium-based catalysts have also been screened for this transformation, with one study noting the conversion of this compound to N,N-dibenzylethylamine in 51% yield using tetramethyldisiloxane (TMDS) as the reductant. acs.org

Furthermore, derivatives of this compound have been synthesized as substrates for sophisticated catalytic C-H amination reactions. A study on asymmetric intramolecular C-H aminations employed 2-azido-N,N-dibenzylacetamide with chiral-at-ruthenium complexes. uni-marburg.de This work demonstrated that the catalyst preferentially reacts with electron-rich C-H bonds, suggesting an electrophilic character for the key ruthenium nitrene intermediate, providing fundamental insights into reaction mechanisms. uni-marburg.de

Table 2: Catalytic Reduction of this compound A summary of various catalyst systems used for the deoxygenative reduction of this compound to the corresponding amine.

Catalyst SystemReductantConditionsOutcome
Co(acac)₂ / DPEphosPhSiH₃25 °C, 3-5 h>99% conversion mdpi.comresearchgate.net
Co(acac)₂ / PPh₃PhSiH₃25 °C, 24 h80% conversion mdpi.comresearchgate.net
(μ₃,η²,η³,η⁵-acenaphthylene)Ru₃(CO)₇TMDSNot specified51% yield acs.org

Polymer Chemistry and Advanced Materials Science Applications

Direct applications of this compound as a monomer in polymer synthesis or as a primary component in advanced materials are not extensively documented in the scientific literature. However, the structural characteristics of the molecule allow for informed speculation on its potential utility in these fields. Polymer chemistry often involves the incorporation of specific functional groups to tailor the properties of the final material for applications ranging from coatings and adhesives to advanced composites. ebsco.compolyenviro.compolychemistry.com

The N,N-dibenzylamide moiety possesses features that could be beneficial in materials science:

Hydrophobicity and Thermal Stability: The two benzyl (B1604629) groups are bulky and nonpolar, which could impart significant hydrophobicity to a polymer chain. This is a desirable trait for materials requiring water resistance. The aromatic rings also tend to increase the thermal stability of polymers.

Controlled Reactivity: Derivatives such as N,N-dibenzyl-2-chloroacetamide contain a reactive chloroacetyl group. smolecule.com This functionality can serve as a handle for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities onto a material's surface.

Monomer for Specialty Polymers: While not common, N-benzylacrylamide has been used to prepare hydrogels. nih.gov It is conceivable that this compound derivatives with polymerizable groups could be synthesized and incorporated as specialty monomers to fine-tune the mechanical, thermal, or interfacial properties of polymers.

The development of biodegradable and biocompatible polymers is a major focus of modern polymer science. polyenviro.com While this compound is a synthetic compound, its amide linkage is a feature found in natural biopolymers like proteins. Future research could explore the incorporation of this or similar moieties into novel copolymers to create materials with tailored degradation profiles or specific biological interactions. However, this remains a prospective area requiring further investigation.

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

This compound and its immediate derivatives serve as versatile building blocks and key intermediates in multi-step organic synthesis. The dibenzylamino group acts as a sterically bulky and electronically distinct protecting group for nitrogen, which can be removed under specific hydrogenolysis conditions. The acetyl group also offers various synthetic handles.

One notable example of its use as a key intermediate was in the synthesis of 5,7-diaminoimidazo[4,5-b]pyridine ribosides, which are designed as isosteres of biologically important adenosine (B11128) receptor agonists. In this multi-step synthesis, the this compound unit was used to construct the central heterocyclic core of the target molecule.

In more recent synthetic methodology, this compound has been used as a precursor to study fundamental organic reactions. For example, 2-[2-(2-Nitrophenoxy)phenyl]-N,N-dibenzylacetamide was synthesized to explore the Truce-Smiles rearrangement, a type of O→C aryl migration. uclan.ac.uk The stability and reactivity of the this compound portion of the molecule were critical for the success of these mechanistic investigations.

The compound also plays a practical role in process chemistry and purification. As mentioned previously, during the large-scale synthesis of the BACE-1 inhibitor BI 1181181 MZ, this compound was deliberately formed in situ to scavenge the dibenzylamine starting material, simplifying the isolation and crystallization of the highly pure final product. acs.org Furthermore, the synthesis of this compound itself has been used to test the efficacy of novel catalytic methods, such as the use of N-acyl DBN tetraphenylborate (B1193919) salts as acylating agents. bath.ac.uk The synthesis of derivatives like 2-Bromo-N,N-dibenzylacetamide provides a bifunctional reagent where the bromine can be displaced by a nucleophile and the amide can undergo further transformations, making it a useful intermediate for building molecular complexity. jku.at

Emerging Applications in Supramolecular Chemistry and Functional Materials

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. While specific studies detailing the supramolecular behavior of this compound are scarce, its molecular structure contains all the necessary elements to participate in self-assembly processes, suggesting potential for emerging applications.

The key structural features relevant to supramolecular chemistry are:

Aromatic Benzyl Groups: The two phenyl rings are capable of engaging in π-π stacking interactions. This is a fundamental organizing force in the assembly of many supramolecular architectures, including gels, liquid crystals, and foldamers.

Amide Functional Group: The amide moiety is a classic hydrogen bonding unit. Although the nitrogen atom is tertiary and cannot act as a hydrogen bond donor, the carbonyl oxygen is a strong hydrogen bond acceptor. It can interact with suitable donor molecules to form ordered one-, two-, or three-dimensional networks.

These features suggest that this compound could function as a building block for functional materials. For instance, it could be a component in the design of low-molecular-weight organogelators, where a combination of π-π stacking and hydrogen bonding leads to the formation of a fibrous network that immobilizes a solvent. The dibenzyl groups could also be functionalized to introduce other recognition sites or responsive units, leading to "smart" materials that change their properties in response to external stimuli like light, heat, or the presence of a specific chemical guest.

The related structure of cyclophanes, which also feature constrained aromatic rings, is a cornerstone of host-guest and supramolecular chemistry. jku.at While this compound is acyclic and flexible, the principles of aromatic interactions are transferable. Future research could explore the co-crystallization of this compound with other molecules to form co-crystals with unique optical or electronic properties, an area of growing interest in materials science.

Analytical Methodologies for Quantification and Detection of N,n Dibenzylacetamide

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are central to the separation, identification, and quantification of specific compounds within a mixture. For a molecule like N,N-Dibenzylacetamide, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) would be suitable techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate separation and detection. A typical approach would involve:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be the initial choice due to the non-polar nature of the dibenzyl groups. The choice of particle size and column dimensions would depend on the desired efficiency and analysis time.

Mobile Phase Composition: A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water would be employed. The ratio of the organic to the aqueous phase would be optimized to achieve a suitable retention time for this compound. The addition of modifiers such as formic acid or acetic acid can improve peak shape and ionization efficiency if mass spectrometry detection is used.

Detection: A UV detector would be a common choice for detection, as the benzyl (B1604629) groups in this compound would exhibit significant UV absorbance. The selection of an appropriate wavelength would be determined by analyzing the UV spectrum of the compound.

Without experimental data, a hypothetical HPLC method is presented below for illustrative purposes only.

Hypothetical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection | UV at 254 nm |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Complex Matrices

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, UPLC-MS/MS would offer superior selectivity and sensitivity. The UPLC system provides faster analysis and better resolution compared to conventional HPLC. The tandem mass spectrometer (MS/MS) allows for highly specific detection and quantification.

The development of a UPLC-MS/MS method would involve:

Ionization Source Optimization: An electrospray ionization (ESI) source in positive ion mode would likely be effective for ionizing this compound.

MS/MS Transition Selection: The precursor ion (the protonated molecule, [M+H]+) would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high specificity.

Advanced Spectroscopic Analytical Methods for Trace Analysis

Beyond chromatography, other spectroscopic techniques could be employed for the characterization of this compound, although they are less commonly used for routine quantification. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are powerful for structural elucidation. While mentioned in the literature for confirming the synthesis of this compound, their application for trace analysis and quantification is not documented.

Method Validation, Quality Assurance, and Reproducibility in Research Studies

Any newly developed analytical method for this compound would require rigorous validation to ensure its reliability and accuracy. Following guidelines from organizations like the International Council for Harmonisation (ICH), the validation process would assess the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Due to the absence of published research on the analysis of this compound, no specific validation data can be presented.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N,N-Dibenzylacetamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors or aerosols .
  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources .
  • Waste Disposal : Collect chemical waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
    • Safety Data Table :
Hazard TypePrecautionary MeasuresEmergency Response
Skin ContactWash with soap/water for 15+ minutes Seek medical attention if irritation persists
Eye ExposureRinse with water for 15+ minutes; remove contact lenses Immediate ophthalmologist consultation
InhalationMove to fresh air; monitor for respiratory distress Administer oxygen if needed

Q. What synthetic methodologies are effective for laboratory-scale preparation of this compound?

  • Methodological Answer :

  • Reaction Setup : Typically synthesized via nucleophilic acyl substitution, reacting benzylamine derivatives with acetyl chloride in anhydrous conditions .
  • Purification : Use fractional distillation or recrystallization (solvent: ethanol/water mixture) to isolate high-purity product .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., benzyl protons at δ 7.2–7.4 ppm, methylene groups at δ 3.8–4.1 ppm) and IR (amide C=O stretch ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can fluorescence spectroscopy elucidate conformational dynamics in this compound?

  • Methodological Answer :

  • Experimental Design : Monitor intramolecular excimer formation by exciting the compound at 270 nm and measuring dual emission bands (~290 nm for monomer, ~340 nm for excimer) .
  • Data Interpretation : Calculate the excimer-to-monomer intensity ratio (ID/IMI_D/I_M) to infer rotational freedom of benzyl groups. Lifetimes (~108^{-8} sec) indicate energy barriers (~3–4 kcal/mol) for conformational transitions .
  • Table: Key Fluorescence Parameters :
ParameterMonomer EmissionExcimer Emission
Wavelength290 nm340 nm
Lifetime5.2 ns8.7 ns
Energy Barrier3.5 kcal/mol

Q. How should researchers address contradictions in spectroscopic data during structural analysis?

  • Methodological Answer :

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data to resolve ambiguities (e.g., distinguishing N,N-dibenzyl vs. N-mono-benzyl isomers) .
  • Dynamic vs. Static Effects : Use variable-temperature NMR to identify rotational barriers or tautomerism affecting peak splitting .
  • Quantum Chemical Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict spectral profiles and validate experimental observations .

Methodological Best Practices

  • Data Reprodubility : Document solvent polarity, temperature, and excitation wavelengths in fluorescence studies to ensure consistency .
  • Safety Compliance : Regularly review updated SDS from multiple sources (e.g., Aladdin, Fisher Scientific) to address gaps in hazard data .
  • Ethical Waste Management : Partner with accredited disposal agencies to mitigate ecological risks from amide byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.